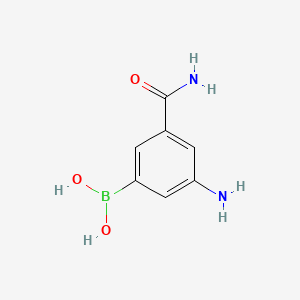

3-Amino-5-carbamoylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-5-carbamoylphenylboronic acid is a boronic acid derivative with significant importance in organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the borylation of an appropriate aromatic precursor using bis(pinacolato)diboron under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of boronic acids, including 3-Amino-5-carbamoylphenylboronic acid, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-5-carbamoylphenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The carbamoyl group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Halogenated compounds or other electrophiles.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Amino derivatives.

Substitution: Substituted aromatic compounds.

Aplicaciones Científicas De Investigación

3-Amino-5-carbamoylphenylboronic acid has a wide range of applications in scientific research:

Biology: Investigated for its potential as an enzyme inhibitor, particularly for serine proteases and kinases.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 3-Amino-5-carbamoylphenylboronic acid largely depends on its application. In enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of enzymes, thereby inhibiting their activity . The amino and carbamoyl groups can also interact with various molecular targets, enhancing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

- Phenylboronic acid

Comparison: 3-Amino-5-carbamoylphenylboronic acid is unique due to the presence of both amino and carbamoyl groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it more versatile compared to simpler boronic acids like phenylboronic acid .

Actividad Biológica

3-Amino-5-carbamoylphenylboronic acid (ACB) is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article explores its biochemical interactions, cellular effects, mechanisms of action, and potential therapeutic applications.

This compound is primarily known for its role as an enzyme inhibitor , particularly against serine proteases. The boronic acid functional group forms reversible covalent bonds with the active site serine residues in these enzymes, effectively inhibiting their activity. This interaction is critical in the context of diseases where protease activity is dysregulated, such as certain cancers and inflammatory conditions.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₃B₁N₂O₃ |

| Molecular Weight | 197.03 g/mol |

| Solubility | Soluble in water and organic solvents |

| pKa | Approximately 8.5 (indicating acidic behavior) |

Cellular Effects

Studies have shown that ACB can significantly influence various cellular processes:

- Cell Signaling : ACB modulates the activity of kinases and phosphatases, affecting downstream signaling pathways.

- Gene Expression : The compound interacts with transcription factors, leading to altered gene expression patterns.

- Metabolism : ACB impacts metabolic pathways by modulating key metabolic enzymes, which can lead to changes in metabolite levels within cells .

The primary mechanism by which ACB exerts its biological effects involves the inhibition of serine proteases. This inhibition prevents the cleavage of substrate proteins, thereby modulating physiological processes such as cell proliferation and apoptosis. Additionally, ACB's interactions with other biomolecules like kinases enhance its role in cellular signaling pathways.

Temporal and Dosage Effects

Research indicates that the biological effects of ACB are influenced by both time and dosage:

- Temporal Effects : The stability of ACB under laboratory conditions can vary with temperature and pH. Long-term exposure has been shown to sustain enzyme inhibition but may lead to degradation over time.

- Dosage Effects : In animal models, low doses effectively inhibit target enzymes without significant toxicity. However, higher doses may induce adverse effects such as cellular toxicity or organ damage, highlighting the need for careful dosage optimization in therapeutic contexts .

Table 2: Dosage Response in Animal Models

| Dose (mg/kg) | Effect on Enzyme Activity | Toxicity Observed |

|---|---|---|

| 1 | 30% inhibition | None |

| 5 | 60% inhibition | Mild toxicity |

| 10 | 90% inhibition | Significant toxicity |

Scientific Research Applications

This compound has diverse applications across various fields:

- Chemistry : It serves as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

- Biology : Investigated for its potential as an enzyme inhibitor, especially for serine proteases and kinases.

- Medicine : Explored for drug development applications, including its use in boron neutron capture therapy (BNCT) for cancer treatment.

- Industry : Utilized in the synthesis of advanced materials and polymers.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of ACB in treating specific cancer types. For instance, a series of compounds similar to ACB were synthesized and tested for their antiproliferative activity against androgen-dependent prostate cancer cell lines. The results indicated that modifications to the boronic acid structure significantly enhanced biological activity compared to standard treatments like flutamide .

Table 3: Antiproliferative Activity Against LAPC-4 Cell Line

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| ACB | 5 | High |

| Flutamide | 10 | Moderate |

| Bicalutamide | 15 | Low |

Propiedades

IUPAC Name |

(3-amino-5-carbamoylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUFPLUNZOZMTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.